AMG319

Content Navigation

Researchers requiring a PI3Kδ inhibitor without confounding off-target toxicities often encounter metabolic and immunomodulatory artifacts from pan-PI3K or δ/γ inhibitors. AMG319 eliminates these variables.

- >1800-fold selectivity over PI3Kα prevents hyperglycemia, >47-fold over PI3Kγ avoids macrophage polarization shifts.

- Validated for intratumoral Treg depletion and intermittent dosing protocols that mitigate immune-related colitis.

- Consistent crystalline stability supports high-throughput screening and longitudinal in vivo efficacy studies.

CAS Number

Product Name

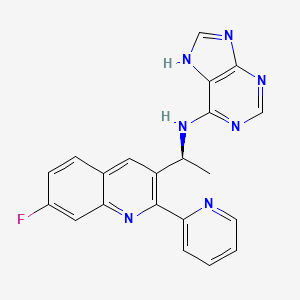

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

AMG319 (CAS: 1608125-21-8) is a highly potent, orally bioavailable, and isoform-selective inhibitor of phosphoinositide 3-kinase delta (PI3Kδ), featuring a distinct quinoline-purine chemical scaffold [1]. Originally developed to target B-cell malignancies by disrupting B-cell receptor (BCR) signaling, it has emerged as a critical tool compound for modulating the solid tumor microenvironment via regulatory T cell (Treg) depletion [1]. For procurement professionals and lead scientists, AMG319 represents a benchmark material for isolating PI3Kδ-dependent pathways without the confounding metabolic or macrophage-polarizing off-target effects associated with pan-PI3K or dual δ/γ inhibitors [1]. Its robust crystalline stability and straightforward formulation profile make it a highly reliable choice for both high-throughput in vitro screening and longitudinal in vivo efficacy models [1].

Research Fit

Substituting AMG319 with broader-spectrum alternatives, such as the pan-PI3K inhibitor copanlisib or the dual δ/γ inhibitor duvelisib, fundamentally alters experimental outcomes [2]. Generic substitution introduces PI3Kα-mediated metabolic toxicities (e.g., hyperglycemia) and PI3Kγ-driven shifts in macrophage polarization, confounding data in complex immuno-oncology models [2]. Even when compared to other highly selective δ-inhibitors like idelalisib, AMG319’s specific pharmacokinetic profile and validated compatibility with intermittent dosing regimens—which are specifically designed to curb immune-related adverse events (irAEs) like colitis—render it non-interchangeable [1]. Utilizing a generic or structurally distinct substitute risks severe systemic toxicity in animal cohorts and compromises the precise uncoupling of anti-tumor immunity from autoimmune side effects [1].

Substitution Risk

References

- [1] Eschweiler, S. et al. Intermittent PI3Kδ inhibition sustains anti-tumour immunity and curbs irAEs. Nature 605, 741–746 (2022).

- [2] Cushing, T. D. et al. Discovery and in vivo evaluation of (S)-N-(1-(7-fluoro-2-(pyridin-2-yl)quinolin-3-yl)ethyl)-9H-purin-6-amine (AMG 319) and related PI3Kδ inhibitors for inflammation and autoimmune disease. J. Med. Chem. 58, 480–511 (2015).

PI3Kδ Isoform Selectivity

AMG319 distinguishes itself from dual δ/γ inhibitors (like duvelisib) or pan-PI3K inhibitors by exhibiting profound selectivity for the PI3Kδ isoform [1]. Biochemical assays demonstrate an IC50 of 18 nM for PI3Kδ, while maintaining >47-fold selectivity over PI3Kγ (IC50 = 0.85 µM) and >1800-fold selectivity over PI3Kα (IC50 = 33 µM) . This strict selectivity profile prevents confounding macrophage polarization effects driven by PI3Kγ inhibition and avoids the metabolic toxicities associated with PI3Kα blockade, making AMG319 an optimal procurement choice for isolating δ-specific signaling pathways [1].

| Evidence Dimension | Biochemical IC50 across PI3K isoforms |

| Target Compound Data | AMG319 (PI3Kδ IC50 = 18 nM; γ = 850 nM; α = 33 µM) |

| Comparator Or Baseline | Dual δ/γ inhibitors (e.g., Duvelisib) which exhibit near-equipotent δ/γ inhibition |

| Quantified Difference | >47-fold selectivity for δ over γ, and >1800-fold over α |

| Conditions | In vitro biochemical kinase activity assays |

Ensures that observed immunomodulatory or apoptotic effects are strictly PI3Kδ-mediated, avoiding confounding metabolic or macrophage-related variables in complex cellular models.

B-Cell Signaling Potency

Beyond biochemical affinity, AMG319 translates its potency into highly efficient cellular activity, which is critical for minimizing reagent consumption and off-target effects [1]. In primary human B cells, AMG319 blocks anti-IgM/CD40L-induced proliferation with an IC50 of 8.6 nM and reduces downstream Akt phosphorylation with an IC50 of 1.5 nM . Compared to less potent in-class analogs that require micromolar concentrations to achieve complete pathway blockade, AMG319’s single-digit nanomolar efficacy minimizes the risk of off-target cytotoxicity during prolonged in vitro assays, justifying its selection for sensitive primary cell work [1].

| Evidence Dimension | IC50 for anti-IgM/CD40L-induced proliferation and Akt phosphorylation |

| Target Compound Data | Proliferation IC50 = 8.6 nM; Akt phosphorylation IC50 = 1.5 nM |

| Comparator Or Baseline | Standard PI3Kδ baseline inhibitors requiring >100 nM for equivalent cellular blockade |

| Quantified Difference | Sub-10 nM cellular efficacy, tightly correlating with its 18 nM biochemical IC50 |

| Conditions | Human B cells stimulated with anti-IgM/CD40L |

Allows researchers to use minimal compound concentrations in primary cell assays, preserving cell viability and reducing off-target artifacts.

Treg Depletion in Solid Tumors

While PI3Kδ inhibitors are traditionally procured for hematological malignancy models, AMG319 has been specifically validated in solid tumor microenvironments [1]. In human head and neck squamous cell carcinoma (HNSCC) and murine syngeneic models, AMG319 treatment significantly decreased tumor-infiltrating regulatory T cells (Tregs) and heightened the cytotoxic potential of tumor-infiltrating CD8+ T cells [1]. Compared to standard chemotherapeutics that do not selectively target the immunosuppressive microenvironment, AMG319 serves as a critical tool compound for uncoupling anti-tumor immunity from intrinsic cancer cell targeting, making it indispensable for modern immuno-oncology workflows [1].

| Evidence Dimension | Intratumoral Treg cell count and CD8+ T cell cytotoxicity |

| Target Compound Data | AMG319 induces significant Treg depletion and expands cytotoxic T cell potential |

| Comparator Or Baseline | Placebo/vehicle or conventional cytotoxic agents |

| Quantified Difference | Marked reduction in intratumoral Tregs and heightened CD8+ cytotoxicity relative to baseline |

| Conditions | Neoadjuvant solid tumor models (HNSCC) and syngeneic murine models |

Expands the utility of AMG319 beyond B-cell lymphomas, making it an essential procurement choice for immuno-oncology researchers studying the solid tumor microenvironment.

Solubility Profile

For in vivo immuno-oncology models and high-throughput in vitro assays, compound solubility is a critical procurement factor . AMG319 is supplied as a highly stable crystalline solid that achieves reliable solubility in standard laboratory vehicles, including DMSO (up to 5 mg/mL) and DMF (3 mg/mL) . Furthermore, it can be formulated in aqueous mixtures such as DMSO:PBS (pH 7.2) at a 1:4 ratio (0.2 mg/mL) for direct cellular application . Compared to highly lipophilic analogs that require complex lipid excipients or harsh solvents that compromise cell viability, AMG319’s straightforward formulation compatibility ensures reproducible dosing across diverse experimental setups .

| Evidence Dimension | Solvent compatibility and aqueous dilution stability |

| Target Compound Data | Soluble in DMSO (5 mg/mL) and stable in 20% DMSO/PBS aqueous formulations (0.2 mg/mL) |

| Comparator Or Baseline | Highly lipophilic kinase inhibitors requiring >50% organic solvent or complex cyclodextrin formulations |

| Quantified Difference | Achieves working concentrations in physiologically tolerated aqueous buffers (≤20% organic solvent) |

| Conditions | Standard laboratory formulation for in vitro and in vivo dosing |

Simplifies formulation workflows and minimizes solvent-induced artifacts in sensitive primary cell assays or in vivo models.

Stock Solution Stability

Procurement of kinase inhibitors for longitudinal in vivo studies requires materials that do not rapidly degrade in solution . AMG319 exhibits robust stability, maintaining structural integrity for up to 1 year when stored as a stock solution in DMSO at -80°C, and up to 1 month at -20°C . As a pure crystalline solid, it is stable for 3 years at -20°C . Compared to less stable purine derivatives that undergo rapid hydrolysis or oxidation in solution, AMG319’s extended shelf life minimizes batch-to-batch variability and reduces the need for repeated procurement during multi-month experimental campaigns .

| Evidence Dimension | Solution and solid-state stability |

| Target Compound Data | 1-year stability in solvent at -80°C; 3-year stability as a solid at -20°C |

| Comparator Or Baseline | Labile kinase inhibitors prone to rapid aqueous hydrolysis or oxidative degradation |

| Quantified Difference | Extends usable stock solution lifespan to 12 months under standard cryogenic storage |

| Conditions | Cryogenic storage of DMSO stock solutions and solid powder |

Ensures consistent dosing concentrations across long-term studies, preventing artifactual loss of potency due to compound degradation.

Intermittent Dosing for irAE Mitigation

A major limitation of continuous PI3Kδ inhibition in vivo is the rapid onset of immune-related adverse events (irAEs), such as severe colitis [1]. AMG319 has been explicitly utilized to pioneer intermittent dosing regimens that sustain anti-tumor immunity while curbing these toxicities [1]. In murine models, intermittent dosing of AMG319 led to a significant decrease in tumor growth without inducing pathogenic T helper 17 (TH17) cells in colonic tissue [1]. This makes AMG319 a highly practical in vivo tool compound compared to older analogs where continuous dosing invariably confounds long-term efficacy studies with systemic toxicity [1].

| Evidence Dimension | Tumor growth reduction vs. colonic irAE induction |

| Target Compound Data | Intermittent AMG319 dosing maintains tumor suppression while avoiding TH17-mediated colitis |

| Comparator Or Baseline | Continuous AMG319 dosing or standard continuous PI3Kδ inhibitor regimens |

| Quantified Difference | Uncoupling of anti-tumor efficacy from gastrointestinal toxicity |

| Conditions | In vivo murine solid tumor models evaluated via single-cell RNA sequencing |

Provides a validated in vivo protocol for researchers needing to conduct long-term efficacy studies without losing animal cohorts to autoimmune colitis.

Solid Tumor Treg Depletion

Directly downstream of its validated in vivo efficacy [1], AMG319 is the compound of choice for researchers investigating the solid tumor microenvironment. It is specifically procured to selectively deplete intratumoral regulatory T cells (Tregs) and enhance CD8+ T cell cytotoxicity in syngeneic models (e.g., HNSCC), without the need for broad-spectrum immunosuppression [1].

Intermittent Dosing Studies

Due to its well-characterized pharmacokinetic profile and role in pioneering alternative dosing strategies [1], AMG319 is ideal for longitudinal in vivo studies aiming to uncouple anti-tumor immunity from immune-related adverse events (irAEs). It is the benchmark material for establishing intermittent dosing protocols that prevent TH17-mediated colitis in murine models [1].

Kinase Profiling & B-Cell Assays

Leveraging its >47-fold selectivity over PI3Kγ and >1800-fold selectivity over PI3Kα [2], AMG319 serves as a highly reliable reference standard in biochemical kinase profiling. It is strictly procured for primary human B-cell assays to isolate PI3Kδ-dependent processes—such as anti-IgM/CD40L-induced proliferation and Akt phosphorylation—without triggering off-target metabolic toxicity [2].

Application Fit

References

- [1] Eschweiler, S. et al. Intermittent PI3Kδ inhibition sustains anti-tumour immunity and curbs irAEs. Nature 605, 741–746 (2022).

- [2] Cushing, T. D. et al. Discovery and in vivo evaluation of (S)-N-(1-(7-fluoro-2-(pyridin-2-yl)quinolin-3-yl)ethyl)-9H-purin-6-amine (AMG 319) and related PI3Kδ inhibitors for inflammation and autoimmune disease. J. Med. Chem. 58, 480–511 (2015).

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Explore Compound Types